2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine
Overview
Description
2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two benzimidazole groups at the 2 and 6 positions. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. Its unique structure allows it to participate in a variety of chemical reactions and applications, particularly in the fields of catalysis, materials science, and medicinal chemistry.
Mechanism of Action
Target of Action
2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine is a complex compound that has been found to interact with various targets. It acts as a tridentate nitrogen donor ligand . This compound has been reported to form complexes with UO2Cl2·3THF . In addition, it has been used in the synthesis of iron (II) coordination compounds .
Mode of Action
The compound’s interaction with its targets involves the formation of complexes. For instance, it reacts with UO2Cl2·3THF to form complexes . It is also reported as an efficient anion receptor providing chemical shift and optical modification based signals for the detection of acetate ions .
Biochemical Pathways
It is known that benzimidazoles, a group of compounds to which this compound belongs, can mimic properties of dna bases . This suggests that they may interact with biochemical pathways involving DNA.
Result of Action
It is known that benzimidazoles have a broad spectrum of biological activities, including antimicrobial, antibiofilm, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer and cytotoxic activities . This suggests that this compound may have similar effects.
Action Environment
It is known that the biological activity of benzimidazoles can be tuned and accelerated in coordination compounds , suggesting that the compound’s action may be influenced by its chemical environment.
Biochemical Analysis
Biochemical Properties
2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine plays a crucial role in biochemical reactions by acting as a ligand that can coordinate with metal ions. It interacts with enzymes, proteins, and other biomolecules through its nitrogen donor atoms. For instance, it forms complexes with iron(II) ions, which can exhibit spin crossover behavior . These interactions are essential for understanding the compound’s role in catalysis and its potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable complexes with metal ions can affect the availability of these ions within cells, thereby impacting enzymatic activities and metabolic pathways . Additionally, its interaction with DNA and RNA can influence gene expression and cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by coordinating with their metal cofactors, thereby altering their catalytic activities . The compound’s ability to form stable complexes with metal ions also plays a role in modulating gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under inert conditions but can degrade when exposed to oxidative environments . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as enhanced enzymatic activity and improved metabolic function . At higher doses, toxic or adverse effects may occur, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s ability to form complexes with metal ions can influence the activity of metalloenzymes, thereby affecting metabolic processes such as glycolysis, the citric acid cycle, and oxidative phosphorylation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is also influenced by its ability to form stable complexes with metal ions, which can affect its accumulation in certain tissues.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with benzimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:
2,6-dichloropyridine+2benzimidazoleK2CO3,DMSO,heatthis compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine undergoes various types of chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions such as iron, ruthenium, and manganese.
Oxidation and Reduction: Can participate in redox reactions, particularly when coordinated to metal centers.
Substitution Reactions: The benzimidazole groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as iron(II) sulfate or ruthenium chloride in solvents like acetonitrile or water.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution Reactions: May involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Coordination Complexes: Metal-ligand complexes with enhanced stability and unique electronic properties.
Oxidation Products: Oxidized forms of the ligand or metal-ligand complexes.
Substitution Products: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes with unique catalytic properties.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions and biomolecules.
Medicine: Explored for its anticancer and antimicrobial activities, particularly in the form of metal complexes.
Industry: Utilized in the development of advanced materials, such as sensors and photovoltaic devices, due to its electronic properties.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Similar structure but with imidazole groups instead of benzimidazole.
2,6-Bis(2-benzimidazolyl)pyridine: Another derivative with slightly different substitution patterns.
2,6-Bis(1H-benzotriazol-1-yl)pyridine: Contains benzotriazole groups instead of benzimidazole.
Uniqueness
2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This uniqueness allows it to form highly stable metal complexes and participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
1-[6-(benzimidazol-1-yl)pyridin-2-yl]benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5/c1-3-8-16-14(6-1)20-12-23(16)18-10-5-11-19(22-18)24-13-21-15-7-2-4-9-17(15)24/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJJGIRQDSXHEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC(=CC=C3)N4C=NC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736791 | |
Record name | 1,1'-(Pyridine-2,6-diyl)bis(1H-benzimidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030366-99-4 | |
Record name | 1,1'-(Pyridine-2,6-diyl)bis(1H-benzimidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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